C6 ceramide

概要

説明

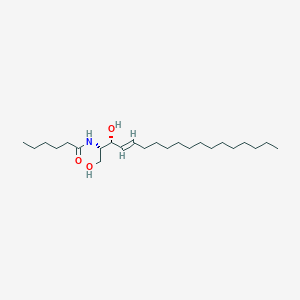

C6-セラミドは、N-ヘキサノイルスフィンゴシンとしても知られており、さまざまな細胞プロセスにおいて重要な役割を果たす生物活性を持つスフィンゴ脂質です。セラミドは、脂肪酸に結合したスフィンゴイド塩基アミドで構成されています。スフィンゴイド塩基または脂肪酸の鎖長と飽和度の程度によって、個々のセラミドの生物活性が決まります。C6-セラミドは、アポトーシス、細胞増殖、および細胞内シグナル伝達経路における役割について広く研究されている短鎖セラミドです .

準備方法

合成経路と反応条件

C6-セラミドは、いくつかの方法によって合成することができます。一般的なアプローチの1つは、セリンとパルミトイルCoAを縮合させて3-ケトスフィンガニンを形成し、その後、スフィンガニンに還元することです。スフィンガニンは、その後、ヘキサノイルCoAでアシル化されてC6-セラミドを生成します . この方法は、セリンパルミトイル転移酵素やセラミドシンターゼなどの酵素の存在を含む特定の反応条件を必要とします。

工業生産方法

工業的には、C6-セラミドは、溶媒を使用しない製剤を使用して製造できます。たとえば、C6-セラミドはコレステリルホスホコリンと複合して流動的な二重層を形成することができ、細胞への応用におけるセラミドのバイオアベイラビリティが向上します . この方法は、有機溶媒の使用を回避するため、環境に優しく、大規模生産に適しているため、有利です。

化学反応の分析

Metabolism of C6 Ceramide in Cancer Cells

This compound is metabolized differently by various cancer cell lines, which include breast, prostate, pancreatic, colorectal, and leukemia cells . The metabolic pathways include:

- Conversion to C6-Sphingomyelin (C6-SM) At low doses, cancer cells like MDA-MB-231 primarily convert C6-ceramide to C6-SM .

- Conversion to C6-Glucosylceramide (C6-GC) At high doses, MDA-MB-231 cells primarily convert C6-ceramide to C6-GC .

- Hydrolysis Hydrolysis is a third route of C6-ceramide metabolism .

Tamoxifen, a P-glycoprotein antagonist, can inhibit the synthesis of C6-GC and C6-SM from C6-ceramide, enhancing apoptosis .

This compound and Cholesteryl Phosphocholine (CholPC) Complexation

C6-ceramide can form fluid bilayers when complexed with CholPC . This complexation increases the bioavailability of C6-ceramide to cells compared to C6-ceramide dissolved in dimethyl sulfoxide (DMSO) . C6-Cer/CholPC also permeated cell membranes and caused mitochondrial Ca2+ influx more efficiently than C6-Cer in DMSO .

This compound Nanoliposomes and the Warburg Effect

C6-ceramide, when encapsulated in nanoliposomes, selectively induces cell death in tumor models by targeting the glycolytic pathway . In chronic lymphocytic leukemia (CLL) cells, C6-ceramide nanoliposomes induce caspase 3/7-independent necrotic cell death and inhibit the RNA and protein expression of GAPDH, an enzyme in the glycolytic pathway .

This compound Interactions with Proteins

Affinity purification and LC-MS/MS have identified 97 unique proteins that interact with C6-ceramide in D6P2T Schwannoma cells . These proteins are involved in various cellular processes, including apoptosis, cell stress, cell cycle, cell differentiation, signaling, transcription, translation, protein biogenesis, metabolism, and transport .

C6 Pyridinium Ceramide and Pre-mRNA Splicing

C6 pyridinium ceramide (PyrCer), a water-soluble ceramide analog, influences alternative pre-mRNA splicing by inhibiting the dephosphorylation of splicing regulatory proteins . PyrCer treatment increases the phosphorylation of splicing factors and changes the alternative splicing patterns of exons that are short and dependent on splicing enhancers .

This compound and Curcumin

When this compound and curcumin are encapsulated together in liposomes, they show anti-tumor potential against osteosarcoma cell lines .

Impact on Cell Viability and Metabolism

Moderate to high concentrations of C2 ceramide caused reductions in cell viability, while this compound sharply reduced ATP content without corresponding cell death .

Miscellaneous reactions

The terminal alkyne group of this compound alkyne can be used in click chemistry reactions . C6 azidoceramide can be used to study T-cell responses . C6-ceramide can be used with acid ceramidase inhibitors to induce apoptosis in breast cancer . C6-ceramide can also be used to treat cutaneous T-cell lymphoma .

科学的研究の応用

Antitumor Properties

C6 ceramide has been extensively studied for its potential as an antitumor agent. Its role in inducing apoptosis in cancer cells has been documented in several studies.

- Nanoliposome Formulation : A recent study developed a nanoliposome-loaded this compound (LipC6) to enhance its delivery and efficacy against liver tumors. This formulation improved cellular permeability and retention, facilitating the drug's clinical use. The study demonstrated that LipC6 not only exhibited tumoricidal effects but also activated antitumor immunity by modulating tumor-associated macrophages (TAMs) through reactive oxygen species (ROS) signaling, leading to the eradication of established tumors in mice models .

- Combination Therapies : this compound has been shown to enhance the efficacy of other therapeutic agents. For example, when combined with LfcinB in T-leukemia cells, this compound increased DNA fragmentation and apoptosis, suggesting a synergistic effect that warrants further exploration for treating T-cell-derived leukemias .

Enhanced Bioavailability and Delivery Systems

The hydrophobic nature of ceramides often limits their effectiveness due to poor solubility. Innovative delivery systems have been developed to improve the bioavailability of this compound.

- Cholesteryl Phosphocholine Complexation : Research demonstrated that complexing this compound with cholesteryl phosphocholine (CholPC) significantly enhanced its biological effects compared to traditional solvent-based delivery methods. This formulation improved cell membrane permeability and induced apoptosis more efficiently in cultured cells such as HeLa and rat thyroid FRTL-5 cells .

- Encapsulation with Curcumin : Another study explored the combined encapsulation of curcumin and this compound within bilayer systems, demonstrating enhanced antitumor activity against osteosarcoma cell lines. This approach highlights the potential of using this compound in combination therapies to improve therapeutic outcomes .

Case Studies and Clinical Applications

Several case studies provide insights into the practical applications of this compound in clinical settings.

- Hepatocellular Carcinoma (HCC) : In a preclinical model of HCC, LipC6 was shown to mitigate immunotolerance within the tumor microenvironment, enhancing immune responses against tumors. This finding supports the potential use of this compound formulations in clinical oncology .

- Breast Cancer Research : Investigations into triple-negative breast cancer (TNBC) have revealed that this compound enhances sensitivity to necroptotic cell death induced by certain treatments, indicating its potential role as an adjunctive therapy in aggressive cancer types .

作用機序

C6-セラミドは、いくつかの分子標的と経路を通じてその効果を発揮します。

アポトーシス: C6-セラミドは、カスパーゼを活性化し、ミトコンドリア膜の脱分極を促進することによってアポトーシスを誘導します.

細胞内シグナル伝達: エフェクタータンパク質と相互作用して、Akt経路などの経路を調節し、細胞増殖と血管新生を阻害します.

類似の化合物との比較

C6-セラミドは、C2-セラミドなどの他のセラミドと比較されます。

C2-セラミド: 類似したアポトーシスの効果がありますが、バイオアベイラビリティが異なる短鎖セラミド。

C16-セラミド: 細胞シグナル伝達と膜ダイナミクスにおいて異なる役割を持つ長鎖セラミド。

ジヒドロセラミド: 生物活性が異なるセラミドの還元型.

C6-セラミドは、短鎖構造のために、長鎖セラミドに比べて細胞への取り込みが容易で、バイオアベイラビリティが向上しているのが特徴です .

類似化合物との比較

C6-Ceramide is compared with other ceramides such as:

C2-Ceramide: A shorter-chain ceramide with similar apoptotic effects but different bioavailability.

C16-Ceramide: A longer-chain ceramide with distinct roles in cell signaling and membrane dynamics.

Dihydroceramide: A reduced form of ceramide with different biological activities.

C6-Ceramide is unique due to its short-chain structure, which allows for easier cellular uptake and enhanced bioavailability compared to longer-chain ceramides .

生物活性

C6 ceramide, a short-chain sphingolipid metabolite, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology, dermatology, and cellular signaling. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound (d18:1/6:0) is a synthetic analog of ceramide that is characterized by its six-carbon fatty acid chain. It is recognized for its ability to penetrate cell membranes easily, making it a valuable tool in both basic research and therapeutic applications. Its role in apoptosis, cell signaling, and as a potential therapeutic agent against various diseases has been extensively studied.

This compound exerts its biological effects through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

- Inhibition of Cell Proliferation : It inhibits the proliferation of cancer cells, particularly in cutaneous T-cell lymphoma (CTCL), where it significantly reduces cell viability .

- Angiogenesis Modulation : this compound affects angiogenic processes by altering the interactions between tumor cells and endothelial cells, potentially inhibiting tumor growth .

1. Cytotoxic Effects in Cancer Cells

This compound has demonstrated potent cytotoxic effects against several cancer types:

- Cutaneous T-cell Lymphoma (CTCL) : In a study involving CTCL cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. For instance, a concentration of 100 µM reduced viability by up to 91% after 24 hours .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MyLa | 25 | 67.3 |

| MyLa | 100 | 91.4 |

| HuT78 | 25 | 56.2 |

| HuT78 | 100 | 89.9 |

- Chronic Lymphocytic Leukemia (CLL) : Encapsulation of this compound in nanoliposomes selectively induced necrotic cell death in CLL cells by targeting glycolytic pathways associated with the Warburg effect .

2. Effects on Normal Cells

Interestingly, normal keratinocytes exhibit a different response to this compound:

- Primary human keratinocytes showed reduced sensitivity to this compound compared to CTCL cells; they metabolized the compound more efficiently, which may explain their higher viability under treatment conditions .

Case Study 1: Treatment of CTCL

In a clinical study evaluating the effects of topical this compound on patients with mycosis fungoides and Sézary syndrome, researchers found that it induced significant apoptosis in malignant T-cells without adversely affecting surrounding healthy skin cells. This suggests potential for localized therapies targeting skin lymphomas .

Case Study 2: Nanoliposomal Formulation

A study demonstrated that nanoliposomal formulations of this compound not only enhanced bioavailability but also improved therapeutic efficacy against various tumors by inducing selective necrosis in cancer cells while sparing normal cells .

特性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-QFWQFVLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924923 | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124753-97-5 | |

| Record name | N-Hexanoylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。